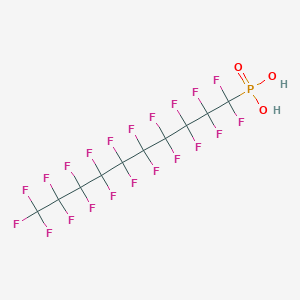

Perfluorodecylphosphonic acid

Description

Contextualization within Phosphonic Acid Chemistry for Surface Modification

Phosphonic acids constitute a vital class of molecules for the surface modification of a wide range of materials, particularly metal oxides. mdpi.commdpi.com Their utility stems from the ability of the phosphonic acid headgroup (-PO(OH)₂) to form strong, stable bonds with surface hydroxyl groups present on materials like aluminum oxide, titanium oxide, and zinc oxide. mdpi.comaip.orgacs.org This interaction, often a condensation reaction, results in the formation of covalent M-O-P (metal-oxygen-phosphorus) linkages, which anchor the molecules to the surface. researchgate.netmdpi.com This robust anchoring is a key advantage over other surface modification agents, such as thiols on gold or silanes on silicon oxide, as phosphonate (B1237965) monolayers exhibit high bond durability under diverse conditions, including variations in pH and temperature. mdpi.comcsem.ch

Significance of Perfluorinated Alkyl Chains in Interfacial Phenomena

The perfluorinated alkyl chain of PFDPA is central to its effectiveness in modifying interfacial properties. Per- and polyfluoroalkyl substances (PFAS) are known for their remarkable characteristics, which are derived from the unique nature of the carbon-fluorine (C-F) bond. rsc.org This bond is highly polarized and strong, leading to chains that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). When PFDPA molecules assemble on a surface, their perfluorinated tails orient away from the substrate, creating a new surface with extremely low surface energy. aip.orgnih.gov

This low surface energy is responsible for the dramatic change in wettability observed on PFDPA-modified surfaces, often resulting in superhydrophobicity. mdpi.com For example, surfaces treated with PFDPA can exhibit water contact angles exceeding 150°, indicating that water droplets bead up and roll off easily. mdpi.comresearchgate.net The rigid, helical structure of the perfluoroalkyl chain also contributes to the formation of densely packed and well-ordered monolayers. mdpi.com This ordering, combined with the inherent chemical inertness of the fluorocarbon chain, results in surfaces that are not only highly repellent but also exceptionally stable and resistant to chemical attack and environmental degradation. epfl.chrsc.orgnih.gov Molecular dynamics simulations show that the strong interactions between adsorbed perfluoroalkyl chains contribute to the formation of these ordered interfacial coatings. nih.gov

Overview of Current Research Trajectories for Perfluorodecylphosphonic Acid

Current research on this compound is focused on leveraging its unique properties to develop advanced materials for a variety of technological applications. A major area of investigation is the creation of robust superhydrophobic and anti-corrosion coatings. Studies have demonstrated that applying PFDPA monolayers to materials like titanium dioxide nanotube arrays (TNTAs) and titanium alloys (Ti-6Al-4V) produces surfaces with exceptional water repellency and enhanced resistance to corrosion in harsh environments like saline water. mdpi.commdpi.com The stability of the phosphonate bond to the metal oxide surface makes these coatings particularly durable. mdpi.com

Another significant research trajectory involves the use of PFDPA in tribological applications, which relate to friction, wear, and lubrication. Modifying surfaces such as diamond-like carbon (DLC) coatings and aluminum with PFDPA SAMs has been shown to significantly reduce the coefficient of friction and adhesion forces. aip.orgmdpi.comresearchgate.net This makes PFDPA a promising candidate for creating ultra-thin lubricant films for micro- and nanoelectromechanical systems (MEMS/NEMS), where reducing friction is critical for performance and longevity. mdpi.commdpi.com

Furthermore, PFDPA is being explored for applications in electronics and biomaterials. Its ability to form stable, insulating layers on metal oxides is of interest for modifying gate electrodes in organic transistors. researchgate.net In the context of biomaterials, PFDPA-modified surfaces are being investigated for their potential to reduce bacterial adhesion due to their low surface energy and anti-fouling characteristics. mdpi.comresearchgate.net Research continues to explore new substrates and methods, such as spray coating, to efficiently apply PFDPA layers, aiming to scale up these surface modification technologies for industrial use. csem.chnih.gov

Research Findings on PFDPA-Modified Surfaces

The following tables summarize key data from research studies on surfaces modified with this compound (PFDPA), often compared to unmodified or alternatively modified surfaces.

Table 1: Wettability and Surface Energy of Various Substrates Modified with PFDPA

This table shows the static water contact angle and calculated surface free energy (SFE) for different materials before and after modification with PFDPA, demonstrating the significant increase in hydrophobicity.

| Substrate | Modifier | Static Water Contact Angle (°) | Surface Free Energy (mN/m) |

| Aluminum Oxide (Al/Si) | None | < 20 | Not Reported |

| Aluminum Oxide (Al/Si) | PFDPA | > 130 | ~11 aip.orgresearchgate.net |

| Ti-6Al-4V | None | Not Reported | Not Reported |

| Ti-6Al-4V | PFDPA | ~112 mdpi.com | ~11.5 mdpi.com |

| TiO₂ Nanotube Arrays (TNTA) | None (hydrophilic) | < 10 | Not Reported |

| TiO₂ Nanotube Arrays (TNTA) | PFDPA | 168 mdpi.com | Not Reported |

Table 2: Tribological Properties of PFDPA-Modified Surfaces

This table presents the coefficient of friction for surfaces modified with PFDPA compared to other surfaces, highlighting its effectiveness as a lubricant layer.

| Substrate | Modifier | Coefficient of Friction |

| Aluminum Oxide (Al/Si) | None | Highest value in study aip.orgresearchgate.net |

| Aluminum Oxide (Al/Si) | PFDPA | Lowest value in study aip.orgresearchgate.net |

| Ti-6Al-4V | None | ~0.65 (nanoscale) |

| Ti-6Al-4V | PFDPA | ~0.10 (nanoscale) mdpi.com |

| Ti-DLC (9.4 at.% Ti) | None | ~0.12 (microscale) |

| Ti-DLC (9.4 at.% Ti) | PFDPA | ~0.08 (microscale) mdpi.com |

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F21O3P/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H2,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGNCBOZEMOASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21P(=O)(OH)2, C10H2F21O3P | |

| Record name | Perfluorodecylphosponic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879833 | |

| Record name | Perfluorodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52299-26-0 | |

| Record name | Perfluorodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design

Established Synthetic Pathways for Fluoroalkylphosphonic Acids

The synthesis of fluoroalkylphosphonic acids, including perfluorodecylphosphonic acid, generally relies on established organophosphorus chemistry reactions. The primary challenge lies in creating the robust carbon-phosphorus (C-P) bond. Two of the most common and versatile methods are the Michaelis-Arbuzov reaction and the radical addition of dialkyl phosphites to fluoroalkenes.

A prevalent pathway involves the reaction of a perfluoroalkyl iodide with a phosphite (B83602), typically triethyl phosphite, followed by hydrolysis. This process consists of two main steps:

Phosphonate (B1237965) Ester Formation: A perfluoroalkyl iodide (e.g., perfluorodecyl iodide) is reacted with triethyl phosphite. This reaction can be initiated thermally or photochemically to form a diethyl perfluoroalkylphosphonate ester.

Hydrolysis: The resulting phosphonate ester is then hydrolyzed to the phosphonic acid. This step is often accomplished by refluxing with a strong acid, such as hydrochloric acid, or by using reagents like trimethylsilyl (B98337) bromide (TMSBr) followed by treatment with alcohol. researchgate.net

Another key strategy is the reaction of diethyl phosphite with an appropriate precursor, which can form the desired compound after the epoxide ring is opened during the reaction. General methods for synthesizing phosphonic acids often involve either the hydrolysis of dialkyl phosphonates or direct P-C bond formation using phosphorous acid.

| Synthetic Method | Precursors | Intermediate Product | Final Product | Key Features |

| Michaelis-Arbuzov Type Reaction | Perfluoroalkyl iodide, Triethyl phosphite | Diethyl perfluoroalkylphosphonate | Perfluoroalkylphosphonic acid | Versatile and widely used for creating C-P bonds. |

| Hydrolysis of Phosphonate Esters | Diethyl perfluoroalkylphosphonate, HCl or TMSBr | - | Perfluoroalkylphosphonic acid | A common final step to deprotect the phosphonate ester. researchgate.net |

| Radical Addition | Perfluoroalkene, Dialkyl phosphite | Dialkyl perfluoroalkylphosphonate | Perfluoroalkylphosphonic acid | Effective for specific alkene precursors. |

Strategies for Tailoring this compound Derivatives

The modification of this compound is primarily driven by the need to fine-tune the properties of surfaces for specific applications. These strategies involve altering the molecular structure to control packing density, surface energy, and electronic characteristics in self-assembled monolayers.

A major strategy is the variation of the fluoroalkyl chain length. acs.org Studies have utilized fluoroalkylphosphonic acids with chain lengths ranging from 6 to 14 carbons to form SAMs. acs.org This variation directly impacts the thickness of the monolayer and, consequently, the capacitance of hybrid dielectrics used in organic thin-film transistors (TFTs). acs.org The strong electron-withdrawing nature of the fluoroalkyl groups significantly influences the electronic properties of the substrate interface. acs.orgresearchgate.net For instance, compared to standard alkylphosphonic acid monolayers, fluoroalkylphosphonic acid SAMs can shift the threshold voltage of transistors by approximately 1 volt. researchgate.net

Another approach is the creation of mixed SAMs, where this compound is co-deposited with other phosphonic acids, such as standard alkylphosphonic acids (e.g., octadecylphosphonic acid). acs.org This allows for precise control over surface properties by creating a composite interface with tunable characteristics. The modification of titanium alloy surfaces with 1H,1H,2H,2H-perfluorodecylphosphonic acid has been shown to produce more stable and well-ordered layers compared to carboxylic acid modifiers, resulting in lower friction, adhesion, and wear. mdpi.comresearchgate.net

Novel derivatives have also been synthesized to enhance properties. For example, a phosphonic acid bearing a vinylene-bridged fluoroalkyl chain was developed to improve thermal stability and achieve lower surface energy compared to conventional fluorinated phosphonic acids. researchgate.net

| Tailoring Strategy | Derivative/Method | Substrate Example | Observed Effect | Reference |

| Chain Length Variation | Fluoroalkylphosphonic acids (C6 to C14) | Aluminum Oxide (AlOx) | Tunes dielectric capacitance; controls transistor threshold voltage. | acs.org |

| Surface Alloying | Mixed SAMs (Fluoroalkyl- and Alkylphosphonic acids) | Aluminum Oxide (AlOx) | Allows for fine control of the turn-on voltage in organic TFTs. | acs.org |

| Structural Modification | Vinylene-bridged fluoroalkyl chain | Indium-Tin Oxide | Superior thermal stability and lower surface energy. | researchgate.net |

| Surface Functionalization | 1H,1H,2H,2H-perfluorodecylphosphonic acid | Ti-6Al-4V Alloy | Creates stable, low-friction, and hydrophobic surfaces. mdpi.commdpi.com | mdpi.commdpi.com |

Polymerization and Copolymerization Techniques Employing Phosphonic Acid Monomers

While this compound itself is not typically used as a monomer due to its saturated alkyl chain, the broader class of polymerizable phosphonic acids (e.g., vinylphosphonic acid, phosphonated acrylates) is crucial for creating functional polymers. These polymers find use as proton conductors, adhesives, and coatings. The techniques used for these monomers provide the foundation for creating polymers with phosphonic acid functionalities.

Free-radical polymerization is a common method for synthesizing polymers from phosphonic acid monomers. nih.govmdpi.com For instance, water-soluble copolymers of vinylphosphonic acid have been synthesized with comonomers like acrylamide (B121943) and 2-deoxy-2-methacrylamido-D-glucose using this technique. nih.govmdpi.com The reactivity of the monomers is a critical factor. In the copolymerization of vinylphosphonic acid (VPA) and 2-deoxy-2-methacrylamido-D-glucose (MAG), the reactivity ratios were found to be rVPA = 0.04 and rMAG = 9.02, indicating that VPA is a significantly less active comonomer in this pairing. nih.gov

The phosphonic acid group itself can enhance reactivity compared to its corresponding phosphonate esters. tandfonline.com Studies on the photopolymerization of methacrylates bearing phosphonic acid groups showed they were significantly more reactive than their phosphonate counterparts, an effect attributed to the ability of the acid group to form additional hydrogen bonds. tandfonline.com

More advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have also been employed. The RAFT/MADIX approach has been used to synthesize block copolymers such as poly(acrylamide)-b-poly(vinylphosphonic acid). encyclopedia.pub For some monomers, polymerization of the phosphonate ester followed by hydrolysis is the preferred route to the final polyacid, especially when the acidic monomer is prone to cross-linking during polymerization. researchgate.netencyclopedia.pub

| Technique | Monomer System | Initiator/Method | Key Finding | Reference |

| Free-Radical Copolymerization | Vinylphosphonic acid (VPA) + Acrylamide | Free-radical initiator | Produces water-soluble copolymers with varied compositions. | nih.govmdpi.com |

| Free-Radical Copolymerization | VPA + 2-deoxy-2-methacrylamido-D-glucose (MAG) | Free-radical initiator | Reactivity Ratios: rVPA = 0.04, rMAG = 9.02. | nih.gov |

| Photopolymerization | Methacrylates with phosphonic acid groups | Photoinitiator | Acidic monomers are more reactive than corresponding esters. | tandfonline.com |

| RAFT/MADIX Polymerization | Vinylphosphonic acid + Polyacrylamide macroxanthate | RAFT agent | Allows for synthesis of well-defined block copolymers. | encyclopedia.pub |

| Post-polymerization Hydrolysis | Diethyl vinylphosphonate | Various | An alternative route to obtain poly(vinylphosphonic acid). encyclopedia.pubmdpi.com | encyclopedia.pubmdpi.com |

Self Assembled Monolayer Sam Architectures and Interfacial Interactions

Fundamental Principles of Phosphonate (B1237965) Self-Assembly on Inorganic Substrates

The formation of PFDPA SAMs is a spontaneous process driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces. mdpi.commdpi.com This process involves specific adsorption mechanisms and is influenced by the presence of surface hydroxyl groups, as well as kinetic and thermodynamic factors.

Adsorption Mechanisms on Metal Oxides

Perfluorodecylphosphonic acid SAMs have been successfully formed on a range of metal oxides, including those of aluminum, titanium, copper, zinc, and stainless steel. researchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.com The primary interaction involves the phosphonic acid headgroup (-PO(OH)₂) reacting with the metal oxide surface. mdpi.comsci-hub.se This is generally understood to be an acid-base condensation reaction. mdpi.comnih.gov

The process can be described in the following steps:

Hydrogen Bonding: Initially, hydrogen bonds form between the P-OH groups of the phosphonic acid and the hydroxyl groups present on the hydrated metal oxide surface. nih.govmdpi.com

Condensation Reaction: An acid-base catalyzed reaction occurs between the phosphonic acid headgroup and the surface hydroxyls, leading to the formation of covalent bonds (mono-, bi-, or tridentate) and the release of water. nih.govmdpi.com

Self-Assembly: The final step involves the formation of tridentate bonds through hydrogen bonding between the phosphoryl oxygen (P=O) and surface hydroxyl groups, which contributes to the self-organization of the molecules. nih.gov

The nature of the bonding can vary depending on the specific metal oxide. For instance, on oxidized copper, X-ray photoelectron spectroscopy (XPS) data suggests the formation of a bidentate bond between the PFDPA molecule and the surface. researchgate.net Similarly, on aluminum oxide, the chemisorption of PFDPA occurs through proton dissociation, forming an alkylphosphonate species that chemically bonds to the surface. researchgate.net On titanium dioxide (TiO₂), the polar phosphonic acid end groups form strong covalent bonds with the surface –OH groups, resulting in a phosphonate ester linkage. mdpi.comsemanticscholar.org Studies on zinc oxide (ZnO) have also shown that phosphonic acids form stable and strong bonds with the surface. mdpi.comacs.org Research on stainless steel has also demonstrated the formation of covalently bound phosphonate monolayers. researchgate.netrsc.org

| Metal Oxide | Bonding Mechanism | Key Findings | References |

| Aluminum Oxide (Al₂O₃) | Chemisorption via proton dissociation, forming Al-O-P bonds. | Forms a well-organized and hydrophobic monolayer. | researchgate.netresearchgate.net |

| Titanium Dioxide (TiO₂) | Covalent bonding via phosphonate ester linkage with surface hydroxyls. | Creates a robust, superhydrophobic surface. | mdpi.comsemanticscholar.org |

| Copper Oxide (CuO) | Evidence suggests bidentate covalent bonding. | Results in a low-adhesion, non-wetting surface. | researchgate.net |

| Zinc Oxide (ZnO) | Strong, stable covalent bond formation. | Modifies surface properties for electronic applications. | mdpi.comacs.orgnih.gov |

| Stainless Steel | Covalent bonding in a bidentate manner. | Provides effective corrosion inhibition. | nih.govresearchgate.net |

Role of Surface Hydroxyl Functionalities in SAM Formation

The formation process is essentially a condensation reaction where the P-OH groups of the phosphonic acid react with the M-OH (metal-hydroxyl) groups on the surface. nih.govsci-hub.se This leads to the formation of stable M-O-P (metal-oxygen-phosphorus) bonds. nih.gov The presence of a hydrated oxide layer, which is rich in hydroxyl groups, is therefore a prerequisite for the successful self-assembly of PFDPA. mdpi.comresearchgate.net For example, on aluminum, the adsorbed water leads to the hydroxylation of the oxide layer, which then readily promotes the formation of the SAM. researchgate.net Similarly, on TiO₂, the strong covalent bonds are formed specifically with the surface –OH groups. mdpi.com The interaction is so crucial that the packing density of the SAM is often correlated to the density of the surface hydroxyl groups. ualberta.ca

Kinetic and Thermodynamic Aspects of Monolayer Formation

The formation of PFDPA SAMs is a dynamic process influenced by both kinetic and thermodynamic factors. Kinetically, the initial adsorption can be quite rapid, with significant surface coverage achieved within minutes. acs.org However, the subsequent organization and ordering of the monolayer into a densely packed structure can be a much slower process, sometimes requiring hours to reach equilibrium. researchgate.netacs.org

Structural and Conformational Characteristics of this compound SAMs

The performance and properties of PFDPA SAMs are intrinsically linked to their structural and conformational characteristics at the molecular level. This includes the density and uniformity of the monolayer, as well as the orientation of the individual molecules within the assembled layer.

Monolayer Packing Density and Homogeneity

PFDPA is known to form densely packed and highly ordered monolayers on various metal oxide surfaces. mdpi.comsemanticscholar.org The high packing density is a result of the strong covalent bonding of the phosphonate headgroup to the substrate and the significant cohesive van der Waals forces between the long perfluorinated alkyl chains. mdpi.comsemanticscholar.org These ordered assemblies are more chemically stable and impart a high degree of hydrophobicity to the surface. mdpi.comsemanticscholar.org

The homogeneity of the monolayer can be assessed through various surface analysis techniques. For example, contact angle measurements provide an indication of the surface energy and the quality of the monolayer. researchgate.netmpg.de High water contact angles, often exceeding 130° on aluminum and reaching up to 168° on nanostructured TiO₂, are indicative of a well-ordered, low-energy surface characteristic of a dense PFDPA monolayer. researchgate.netmdpi.comsemanticscholar.org Atomic force microscopy (AFM) can be used to visualize the surface topography and confirm the formation of a uniform film. researchgate.net For instance, studies on aluminum surfaces showed that the modification with PFDPA did not significantly alter the surface roughness, suggesting the formation of a conformal and homogeneous monolayer. researchgate.net

Molecular Orientation and Chain Tilt within the Assembled Layer

The molecules within a PFDPA SAM are not typically oriented perfectly perpendicular to the substrate surface. Instead, the alkyl chains exhibit a certain degree of tilt. researchgate.net This tilt angle is a consequence of the interplay between the packing constraints of the headgroups on the substrate lattice and the intermolecular interactions of the alkyl chains. researchgate.net

Density-functional based calculations on alkylphosphonic acids on aluminum oxide have shown that the height of the SAM is shorter than the length of the individual molecules, which is a direct result of this chain tilt. researchgate.net The tilt angles are influenced by the surface coverage and the nature of the headgroup's bonding (monodentate, bidentate, or tridentate) to the surface. researchgate.net Interestingly, these theoretical studies suggest that the tilt angles for different coordination modes are quite similar, making it difficult to determine the exact binding configuration based on the tilt angle alone. researchgate.net The lateral interactions between the alkyl chains can also cause slight torsions in the adsorbed molecules to minimize repulsive forces between hydrogen atoms on adjacent chains. researchgate.net While specific tilt angle data for PFDPA is not extensively detailed in the provided context, the principles derived from similar long-chain phosphonic acids are applicable.

Influence of Fluoroalkyl Chain Length on SAM Architecture

The architecture of self-assembled monolayers (SAMs) derived from fluoroalkylphosphonic acids is significantly influenced by the length of the fluoroalkyl chain. Research on various metal and metal oxide surfaces has demonstrated that chain length is a critical parameter in determining the packing density, ordering, and stability of the resulting monolayer.

Studies have shown that increasing the length of the perfluoroalkyl chain in fluoroalkylphosphonic acids generally leads to more densely packed and well-ordered SAMs. mdpi.commpg.de For instance, investigations into a series of fluoroalkylphosphonic acids with chain lengths varying from 6 to 14 carbon atoms revealed that those with medium chain lengths (10 to 14 carbons) tend to form the most well-ordered and densely packed monolayers, resulting in optimal performance in applications like organic thin-film transistors. mpg.de This is attributed to the increased van der Waals interactions between longer chains, which promotes a higher degree of lateral order. acs.org

The substitution of hydrogen with fluorine in the alkyl chain also has a profound effect on the SAM structure. The larger van der Waals radius of fluorine compared to hydrogen forces a distortion of the carbon chain from an all-trans conformation, typical for hydrocarbons, to a helical conformation in fluorocarbons. This altered geometry impacts the packing density and the tilt of the molecules within the SAM. researchgate.net

Furthermore, the presence of a bulky fluorocarbon segment can influence the ordering of adjacent hydrocarbon segments in semi-fluorinated phosphonic acids. For example, in CF3(CF2)7(CH2)11PO3H2, the bulky fluorocarbon tail and the phosphonic acid headgroup prevent the hydrocarbon portion from achieving an ordered state, even at long assembly times. acs.org This highlights the complex interplay between different parts of the molecule in dictating the final SAM architecture.

Multi-Component and Hierarchical Self-Assembly Systems

This compound is a versatile building block in the creation of complex, multi-component, and hierarchical self-assembled systems. Its unique properties allow for its integration with other molecules to form functional surfaces and nanoparticle coatings with tailored characteristics.

Co-adsorption with Analogous Alkylphosphonic Acids

The co-adsorption of this compound (PFDPA) with analogous alkylphosphonic acids, such as n-decylphosphonic acid (DPA) and octadecylphosphonic acid (ODPA), onto various substrates like titanium-incorporated diamond-like carbon (Ti-DLC) and aluminum, has been a subject of significant research. researchgate.netresearchgate.net These studies aim to create mixed self-assembled monolayers (SAMs) with tunable surface properties, including wettability, friction, and stability. researchgate.net

When co-adsorbed, PFDPA and its alkylphosphonic acid counterparts can form phase-separated domains or homogeneously mixed layers, depending on the deposition conditions and the specific molecules involved. The resulting mixed SAMs often exhibit properties that are intermediate between those of the pure components. For example, the surface energy and coefficient of friction of mixed monolayers can be systematically varied by controlling the ratio of the fluorinated and non-fluorinated components.

A key aspect of these mixed systems is the interplay between the lipophilic alkyl chains and the fluorophilic perfluoroalkyl chains. This can lead to unique packing arrangements and interfacial properties that are not achievable with single-component SAMs. The phosphonic acid headgroup provides a strong anchor to the metal oxide surface, ensuring the stability of the monolayer. mdpi.com

Below is a table summarizing the findings from studies on the co-adsorption of PFDPA with alkylphosphonic acids:

| Substrate | Co-adsorbed Species | Key Findings |

| Titanium-incorporated diamond-like carbon (Ti-DLC) | n-decylphosphonic acid (DPA) | The mixed monolayer significantly influenced wettability, friction properties, and stability in buffer solutions. researchgate.net |

| Aluminum (Al) | decylphosphonic acid (DPA), octadecylphosphonic acid (ODPA) | The mixed SAMs were very hydrophobic, with water contact angles exceeding 125°. The surface energy of the PFDPA-containing SAM was lower than that of the pure alkylphosphonic acid SAMs. researchgate.net |

| Ti-6Al-4V Alloy | 2H,2H,3H,3H-perfluoroundecanoic acid (PFDA) | Comparison of PFDPA and PFDA SAMs showed that the phosphonic acid modifier resulted in more stable and well-ordered layers with lower friction and wear. mdpi.com |

Layer-by-Layer and Shell-by-Shell Assembly on Nanoparticles

This compound plays a crucial role in the fabrication of advanced core-shell nanostructures through layer-by-layer (LbL) and shell-by-shell (SbS) assembly techniques. researchgate.netnih.govresearchgate.net These methods allow for the precise construction of multi-layered coatings on nanoparticles, enabling the creation of materials with tailored functionalities for applications in drug delivery, sensing, and water purification. researchgate.netresearchgate.net

In a typical SbS assembly, a primary layer of this compound is covalently grafted onto the surface of metal oxide nanoparticles, such as aluminum oxide (Al2O3) or titanium dioxide (TiO2). researchgate.netresearchgate.net This initial layer serves as a "fluorophilic" surface. Subsequently, a second layer of amphiphilic molecules, often containing fluorocarbon tails, is assembled onto the first layer through non-covalent interactions, such as solvophobic and van der Waals forces. researchgate.netresearchgate.net This hierarchical assembly results in a stable, vesicle-like bilayer structure on the nanoparticle surface. researchgate.net

The use of this compound in the initial layer is advantageous due to the strong covalent bond formed between the phosphonic acid headgroup and the metal oxide surface, ensuring the robustness of the entire assembly. mdpi.com The fluorinated chains create a low-energy, hydrophobic/lipophobic interface that can direct the subsequent assembly of other fluorinated molecules.

Researchers have demonstrated the ability to create mixed SAMs on nanoparticles by co-adsorbing this compound with other molecules, such as fluorescent perylene (B46583) phosphonic acid derivatives and lipophilic hexadecylphosphonic acid. nih.govresearchgate.net The stoichiometry of this initial mixed layer can then direct the composition of the second self-assembled layer, allowing for fine-tuning of the nanoparticle's surface properties and functionalities, such as fluorescence. researchgate.net

The table below outlines key research findings in the layer-by-layer and shell-by-shell assembly involving this compound:

| Nanoparticle Core | Assembly Technique | Components of Layers | Key Findings |

| Aluminum Oxide (Al2O3) | Shell-by-Shell (SbS) | 1st layer: this compound and a fluorescent perylene phosphonic acid derivative. 2nd layer: Amphiphiles with fluorocarbon tails. | The composition of the underlying mixed SAM directs the composition of the secondary self-assembly, allowing for the formation of vesicle-like bilayer structures with tunable fluorescence. researchgate.netnih.gov |

| Aluminum Oxide (Al2O3) | Shell-by-Shell (SbS) | 1st layer: Stoichiometric mixtures of fluoroalkyl and alkyl chained phosphonic acid derivatives. 2nd layer: Corresponding fluoroalkyl and alkyl-chained amphiphiles. | The formation of mixed shell-by-shell systems with tunable shell compositions is driven by chemical recognition motifs and hydrophobic segregation. researchgate.net |

| Titanium Dioxide (TiO2) | Self-Assembled Monolayer | This compound | The phosphonic acid forms strong covalent bonds with the TiO2 surface, creating a superhydrophobic surface that is resilient to harsh conditions like cavitation and corrosion. mdpi.com |

Supramolecular Assembly Concepts involving this compound

This compound is a key component in various supramolecular assembly strategies that go beyond simple monolayer formation to create complex, hierarchical structures. researchgate.netnih.gov These assemblies are governed by a combination of covalent and non-covalent interactions, including hydrogen bonding, van der Waals forces, and solvophobic effects. researchgate.netresearchgate.netnih.gov

One prominent example is the use of this compound in the shell-by-shell (SbS) functionalization of nanoparticles. researchgate.netnih.govresearchgate.net In this approach, a primary covalent layer of this compound on a nanoparticle surface provides a template for the non-covalent assembly of a second layer of amphiphiles. researchgate.netresearchgate.net This hierarchical process, driven by chemical recognition and solvophobic interactions, allows for the creation of highly ordered organic-inorganic hybrid architectures. researchgate.netresearchgate.net The resulting structures can exhibit tunable properties, such as controlled dispersibility in various solvents and the ability to trap guest molecules between the ligand shells. researchgate.net

Furthermore, the integration of photoactive components, like perylene derivatives, into these supramolecular systems allows for the modification of electronic interactions within the nano-architectures. nih.govresearchgate.net The specific organization of the this compound and other components within the assembly can influence the fluorescence properties of the embedded chromophores. nih.gov

The principles of supramolecular assembly are also evident in the formation of mixed monolayers where this compound is co-adsorbed with other molecules. The interplay of fluorophilic and lipophilic interactions, along with the hydrogen bonding network of the phosphonic acid headgroups, dictates the final structure and properties of the assembled layer. nih.gov These concepts are fundamental to designing surfaces with precisely controlled chemical and physical characteristics for a wide range of applications.

Advanced Characterization Techniques for Perfluorodecylphosphonic Acid Modified Interfaces

Spectroscopic Analysis of Surface Chemical Composition and Bonding

Spectroscopic methods are indispensable for confirming the successful deposition of Perfluorodecylphosphonic acid monolayers and for elucidating the nature of the crucial bond between the phosphonic acid headgroup and the substrate surface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 5-10 nanometers of a material's surface. wikipedia.orgthermofisher.comphi.com It is a primary tool for verifying the presence and integrity of PFDP self-assembled monolayers (SAMs) on various substrates. researchgate.netprinceton.edu

The analysis involves irradiating the surface with a beam of X-rays, which causes the emission of core-level electrons. phi.com The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. Each element produces a characteristic set of peaks in the XPS spectrum at specific binding energies, allowing for elemental identification. wikipedia.org

For PFDP-modified surfaces, XPS survey scans confirm the presence of fluorine, carbon, oxygen, and phosphorus. High-resolution scans of the F 1s, C 1s, O 1s, and P 2p peaks provide detailed information about the chemical bonding environment. researchgate.netresearchgate.net The F 1s peak is a strong indicator of the fluorinated chain's presence. ualberta.ca The C 1s spectrum can be deconvoluted into components corresponding to the different chemical environments of the carbon atoms in the PFDP molecule, such as -CF₃, -CF₂, and the -CH₂-CH₂- spacer near the phosphonate (B1237965) headgroup.

The P 2p and O 1s regions are particularly crucial for understanding the binding mechanism to metal oxide surfaces. researchgate.net For instance, analysis of PFDP on a copper oxide surface revealed that after the reaction, the P-OH component in the O 1s spectrum disappears. researchgate.net This is accompanied by the formation of a P-O-Cu bond, indicating a condensation reaction between the phosphonic acid headgroup and the hydroxylated oxide surface. researchgate.net This finding suggests the formation of strong, covalent bidentate or tridentate linkages between the PFDP molecule and the substrate, which is essential for the stability of the monolayer. researchgate.netnih.gov

| Core Level | Typical Binding Energy (eV) | Information Provided | Reference |

|---|---|---|---|

| F 1s | ~689 | Confirms presence of the perfluoroalkyl chain. | ualberta.ca |

| C 1s | ~294 (CF₃), ~292 (CF₂), ~285 (CH₂) | Identifies the different carbon environments in the PFDP molecule. | researchgate.net |

| P 2p | ~134-136 | Probes the phosphonate headgroup and its binding state. | researchgate.net |

| O 1s | ~531-533 | Reveals bonding mechanism (e.g., P=O, P-O-H, P-O-Metal). | researchgate.net |

Fourier Transform Infrared Spectroscopy (FTIR), including Diffuse Reflectance (DRIFTS)

Fourier Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. eag.commdpi.com For studying thin films on reflective substrates like metals or silicon, techniques such as grazing angle attenuated total reflection (GATR) and infrared reflection-absorption spectroscopy (IRRAS) are employed to enhance surface sensitivity. mdpi.compiketech.comspectroscopyonline.com

FTIR analysis is highly effective in confirming the formation of a chemical bond between the PFDP headgroup and the substrate. mdpi.comresearchgate.net The spectra of PFDP-modified surfaces show characteristic peaks from the perfluoroalkyl chain, such as C-F stretching vibrations. More importantly, the formation of the SAM is confirmed by observing changes in the phosphonate headgroup region. acs.org The broad absorption band corresponding to the O-H stretching of the P(O)(OH)₂ group typically disappears upon covalent attachment to the surface. Concurrently, new peaks appear that are assigned to P-O-Metal bond vibrations, providing direct evidence of a chemical reaction with the surface. mdpi.com

For example, on titanium-containing diamond-like carbon (Ti-DLC) coatings, the appearance of a peak around 950 cm⁻¹ was attributed to P-O-Ti bond vibrations, confirming the reaction of PFDP with the surface. mdpi.com Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a variation of FTIR that is particularly useful for analyzing powdered or rough-surfaced materials, where specular reflection is minimal. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance | Reference |

|---|---|---|---|

| 1085–1415 | P=O Stretch | Characteristic of the phosphonate headgroup. | mdpi.com |

| ~1200-1250 | CF₂ Asymmetric Stretch | Confirms presence of the perfluoroalkyl chain. | mdpi.com |

| 917–1030 | P-O Stretch | Indicates the phosphonate headgroup structure. | mdpi.com |

| ~950 | P-O-Metal Stretch | Direct evidence of covalent bonding to the substrate surface. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 19F, 31P solid-state NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an atomic-level method that provides detailed information on the chemical structure, three-dimensional arrangement, and dynamics of solid materials. mst.edu For surface-bound molecules like PFDP, solid-state NMR is essential for probing the local environment of specific nuclei.

¹⁹F NMR: Given the abundance of fluorine in the PFDP molecule and the high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally powerful tool. nsf.govscholaris.ca The chemical shift of ¹⁹F is highly sensitive to the local chemical and conformational environment, making it an excellent probe for the structure and packing of the perfluoroalkyl chains. nsf.govnih.gov It can provide information on molecular dynamics and the degree of order within the monolayer.

³¹P NMR: This technique directly investigates the phosphonic acid headgroup, which is the anchor to the surface. sigmaaldrich.com ³¹P solid-state NMR can differentiate between unreacted phosphonic acid groups and those that have formed bonds with the surface. Furthermore, it can potentially distinguish between different binding configurations (e.g., monodentate, bidentate, and tridentate), offering deep insight into the interfacial bonding structure. mst.edu

¹H NMR: While the majority of the PFDP chain is fluorinated, ¹H NMR can be used to analyze the two methylene (B1212753) (-CH₂-) groups that act as a spacer between the perfluoroalkyl chain and the phosphonic acid headgroup.

| NMR Technique | Nucleus Probed | Information Obtained | Reference |

|---|---|---|---|

| ¹⁹F Solid-State NMR | Fluorine-19 | Structure, packing, and dynamics of the perfluoroalkyl chains. High sensitivity to local environment. | nsf.govscholaris.ca |

| ³¹P Solid-State NMR | Phosphorus-31 | Chemical state of the headgroup, nature of surface bonding (monodentate vs. bidentate/tridentate). | mst.edusigmaaldrich.com |

| ¹H Solid-State NMR | Proton (Hydrogen-1) | Analysis of the ethyl (-CH₂CH₂-) spacer group. | mst.edu |

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Structure

Sum Frequency Generation (SFG) spectroscopy is a nonlinear optical technique that is inherently surface-specific, making it ideal for studying molecules at interfaces. mpg.deaps.org The technique is a second-order nonlinear process that is forbidden in media with inversion symmetry (like bulk liquids or gases), but allowed at interfaces where this symmetry is necessarily broken. mdpi.com SFG provides vibrational spectra of interfacial molecules, yielding information about their chemical identity, orientation, and order. rsc.org

In an SFG experiment, two pulsed laser beams—one at a fixed visible frequency (ωᵥᵢₛ) and one tunable in the infrared (ωᵢᵣ)—are overlapped spatially and temporally at the interface. mpg.de When the infrared frequency is resonant with a vibrational mode of the interfacial molecules, a strong signal at the sum frequency (ωₛꜰG = ωᵥᵢₛ + ωᵢᵣ) is generated. mdpi.com

For PFDP monolayers, SFG is used to probe the conformational order and orientation of the alkyl chains. By analyzing the SFG spectra of the C-H stretching modes from the ethyl spacer group, one can assess the degree of conformational order (e.g., the presence of gauche defects). rsc.orgresearchgate.net Polarization-dependent SFG measurements, where the polarization of the input and output beams is controlled, allow for the quantitative determination of the average tilt angle of the molecular chains with respect to the surface normal. rsc.orgnih.gov This provides a detailed picture of the structural organization within the monolayer. rsc.org

Topographical and Morphological Assessment

While spectroscopic techniques provide chemical information, microscopic methods are required to visualize the physical structure of the modified surface.

Atomic Force Microscopy (AFM) for Surface Roughness and Film Morphology

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. surfacesciencewestern.comnist.gov It is a powerful tool for assessing the morphology, homogeneity, and roughness of PFDP films. researchgate.netresearchgate.net The AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored to create the topographic map. nist.gov

AFM imaging can reveal how the PFDP monolayer forms on the substrate, showing whether it creates a complete, uniform film or forms islands of aggregated molecules. It is also used to identify defects such as pinholes or incomplete coverage. Dynamic or "tapping" mode AFM is particularly well-suited for imaging soft organic layers like SAMs because it minimizes lateral forces that could damage the film. surfacesciencewestern.com

A key quantitative parameter derived from AFM data is surface roughness, often expressed as the root-mean-square (Rq) or average (Ra) roughness. chalcogen.ro Comparing the surface roughness before and after PFDP deposition provides insight into the quality of the film. For instance, studies on aluminum substrates showed a surface roughness of approximately 35 nm after modification with PFDP. researchgate.net The change in roughness depends on both the initial substrate and the quality of the monolayer formed.

| Sample | Analysis Goal | Key Findings | Reference |

|---|---|---|---|

| PFDP on Aluminum/Silicon (PFDP/Al/Si) | Characterize surface roughness and morphology. | The root-mean-square (rms) surface roughness for the PFDP-modified surface was determined to be approximately 35 nm. | researchgate.net |

| PFDP on Ti-DLC Coatings | Study the morphology and friction of modified coatings. | AFM images showed changes in surface morphology after modification with PFDP, which correlated with changes in tribological properties. | mdpi.comresearchgate.net |

Scanning Electron Microscopy (SEM) for Film Coverage and Nanostructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnifications. stinstruments.comwikipedia.org In the context of PFDP-modified interfaces, SEM is instrumental in assessing the uniformity and coverage of the deposited film. By scanning a focused beam of electrons over the surface, detailed images of the surface morphology can be generated. wikipedia.org This allows for the direct observation of how the PFDP molecules assemble on the substrate, revealing the presence of a uniform monolayer or identifying any potential aggregation or incomplete coverage.

For instance, in the study of PFDP-modified zinc oxide (ZnO) nanoparticles, SEM coupled with energy-dispersive X-ray spectroscopy (SEM-EDX) was utilized to analyze the film coverage on the ZnO surfaces. mdpi.com Similarly, when Ti-DLC coatings were modified with PFDP, field emission scanning electron microscopy (FE-SEM) was employed to measure the thickness of the coatings. mdpi.com Furthermore, SEM analyses have been used to support the binding of self-assembled monolayers (SAMs) of PFDP on aluminum surfaces, which is crucial for applications in superconducting quantum circuits. researchgate.net The technique can also reveal changes in the surface nanostructure induced by the PFDP modification, such as the formation of hierarchical micro/nanostructures that can lead to superhydrophobicity. rsc.org

Grazing-Incidence X-ray Scattering (GIXS) for Thin Film Crystallinity

Grazing-Incidence X-ray Scattering (GIXS) is a surface-sensitive X-ray diffraction technique used to investigate the crystallinity and molecular packing of thin films. diamond.ac.ukmdpi.com By directing an X-ray beam at a very shallow angle to the surface, the penetration depth of the X-rays is limited, making the technique highly sensitive to the structure of the outermost layers of the material. diamond.ac.uknih.gov

In the context of PFDP-modified surfaces, GIXS can provide valuable information about the arrangement and orientation of the PFDP molecules within the self-assembled monolayer. This includes determining the degree of crystallinity, the packing density, and the orientation of the perfluorinated chains with respect to the substrate. Such structural details are critical as they directly influence the macroscopic properties of the modified surface, such as its wettability and frictional characteristics. GIXS can be performed in both small-angle (GISAXS) and wide-angle (GIWAXS) modes to probe different length scales of the film structure. mdpi.comnih.gov While specific GIXS studies focusing solely on PFDP are not extensively detailed in the provided results, the technique's applicability for characterizing similar organic thin films is well-established. mdpi.comresearchgate.net For example, GIXS has been used to study the evolution of C60 thin films during growth, demonstrating its capability to probe the dynamic processes of film formation. researchgate.net The principles of GIXS make it an indispensable tool for understanding the molecular-level organization of PFDP on various substrates, which is essential for optimizing the performance of these functional coatings.

Colloidal and Dispersion Stability Characterization

The modification of nanoparticles with PFDP can significantly alter their behavior in liquid dispersions. Characterizing the stability of these colloidal systems is crucial for their application in various fields.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles in a suspension. usp.orghoriba.com The technique works by analyzing the intensity fluctuations of scattered light resulting from the Brownian motion of the particles. usp.orgnih.gov Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. usp.org The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. usp.org

In studies involving PFDP-modified nanoparticles, DLS is a key method for determining the particle size before and after modification. mdpi.com For instance, it was used to determine the size of zinc oxide (ZnO) nanoparticles modified with perfluorinated phosphonic acids. mdpi.com The results from DLS can indicate whether the modification process leads to aggregation or agglomeration of the nanoparticles, which is critical for maintaining the desired properties of the dispersion. researchgate.net The technique is particularly sensitive to the presence of larger aggregates. researchgate.net It is important to note that the sample concentration must be carefully controlled, as highly concentrated samples can lead to multiple scattering events, which can complicate the data analysis. mdpi.com

Zeta Potential Measurements for Nanoparticle Surface Charge and Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. colostate.eduwikipedia.org It is the electrical potential at the slipping plane, which is the boundary between the layer of ions that moves with the particle and the bulk dispersant. nih.gov A high absolute zeta potential (typically greater than ±30 mV) indicates good stability, as the electrostatic repulsion between particles prevents them from aggregating. colostate.edushepherdcolor.com Conversely, low zeta potential values suggest that the dispersion is likely to be unstable and prone to flocculation. colostate.edu

For PFDP-modified nanoparticles, zeta potential measurements are crucial for understanding the effect of the surface modification on the stability of the dispersion. In a study on ZnO nanoparticles modified with various perfluorinated phosphonic acids, including a long-chain analogue of PFDP, it was found that the modification imparted a negative charge to the nanoparticles. mdpi.com The zeta potential of the unmodified ZnO in tetrahydrofuran (B95107) (THF) was -11.48 mV, which became significantly more negative after modification, reaching -89.12 mV for nanoparticles modified with (1H,1H,2H,2H-perfluorododecyl)phosphonic acid. mdpi.com This increase in the magnitude of the negative zeta potential indicates an enhancement in the stability of the ZnO nanoparticle dispersion due to the perfluorinated phosphonic acid modification. mdpi.com The study also investigated the effect of pH on the zeta potential and determined the isoelectric point (IEP), which is the pH at which the zeta potential is zero. mdpi.comazom.com The IEP for the modified ZnO nanoparticles was found to be at a lower pH compared to the unmodified nanoparticles, indicating a change in the surface chemistry. mdpi.com

Surface Energy and Wettability Analysis

The primary purpose of modifying surfaces with PFDP is often to alter their surface energy and, consequently, their wettability. Contact angle goniometry is the principal technique used to quantify these changes.

Contact Angle Goniometry (Static, Advancing, Receding)

Contact angle goniometry is a technique used to measure the contact angle of a liquid droplet on a solid surface. tau.ac.il The contact angle is the angle formed at the three-phase boundary where the liquid, solid, and vapor phases meet. wikipedia.org It provides a quantitative measure of the wettability of a solid surface by a liquid. A high contact angle indicates low wettability (hydrophobicity), while a low contact angle indicates high wettability (hydrophilicity).

Three types of contact angles are commonly measured:

Static Contact Angle: This is the contact angle measured when the droplet is at rest on the surface. kruss-scientific.com It is often used as a general indicator of wettability.

Advancing Contact Angle (θA): This is the maximum contact angle, measured as the volume of the droplet is increased and the contact line advances over a previously dry surface. biolinscientific.com It is sensitive to the presence of hydrophobic components on the surface. biolinscientific.com

Receding Contact Angle (θR): This is the minimum contact angle, measured as the volume of the droplet is decreased and the contact line recedes. biolinscientific.com It is more sensitive to hydrophilic components on the surface. biolinscientific.com

The difference between the advancing and receding contact angles is known as contact angle hysteresis , which provides information about the chemical and topographical heterogeneity of the surface. biolinscientific.com

In the context of PFDP-modified surfaces, contact angle goniometry is extensively used to confirm the successful formation of a low-energy surface. For example, self-assembled monolayers of PFDP on Ti-DLC coatings were shown to significantly increase the water contact angle, indicating a successful hydrophobic modification. mdpi.com Similarly, PFDP modification of copper oxide surfaces resulted in non-wetting films with high water contact angles. researchgate.net The modification of alumina (B75360) gel films with a fluoroalkyl phosphonic acid also resulted in superhydrophobic surfaces with high static contact angles. rsc.org

Interactive Data Table: Contact Angle Measurements for PFDP-Modified Surfaces

| Substrate | Modifying Agent | Static Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) | Reference |

| Ti-DLC | PFDP | >90 | - | - | mdpi.com |

| Copper Oxide | PFDP | ~120 | - | - | researchgate.net |

| Alumina Gel Film | Fluoroalkyl Phosphonic Acid | >150 | - | - | rsc.org |

| Ti-6Al-4V | PFDP | - | ~120 | ~90 | dntb.gov.ua |

Surface Free Energy Determination Methods (e.g., Van Oss–Chaudhury–Good, Zisman Plot)

The characterization of interfaces modified with this compound (PFDP) relies heavily on understanding their surface free energy (SFE). SFE is a critical parameter that quantifies the excess energy at the surface of a material compared to the bulk and governs phenomena such as wetting and adhesion. wikipedia.orgictp.it The low surface energy imparted by the fluorinated chains of PFDP is a key aspect of its functionality. Advanced methods, including the Van Oss–Chaudhury–Good (vOCG) theory and Zisman plots, are employed to precisely determine the SFE and its components, providing deep insights into the interfacial properties. mdpi.comtau.ac.il

Van Oss–Chaudhury–Good (vOCG) Method

The Van Oss–Chaudhury–Good method is a widely used approach for a comprehensive understanding of surface energetics. mdpi.commdpi.com It posits that the total surface free energy (γTOT) of a solid is the sum of two main components: a Lifshitz-van der Waals (dispersive) component (γLW) and an acid-base (polar) component (γAB). mdpi.comkruss-scientific.com The γLW component arises from non-polar van der Waals interactions, while the γAB component accounts for Lewis acid-base or hydrogen bonding interactions. mdpi.comkruss-scientific.com

The acid-base component is further expressed in terms of its Lewis acid (electron-acceptor, γ+) and Lewis base (electron-donor, γ-) parameters. mdpi.comkruss-scientific.com The relationship is given by the equation:

γTOT = γLW + γAB = γLW + 2(γ+γ-)1/2

To determine these three unknowns (γLW, γ+, and γ-) for a solid surface, contact angle measurements are performed with at least three different probe liquids with known SFE components. mdpi.comnanoscience.com Typically, this involves one non-polar liquid (e.g., diiodomethane) to assess the dispersive component and two polar liquids (e.g., water and glycerol). mdpi.commdpi.com By solving a system of three Young's equations, the SFE components of the PFDP-modified surface can be calculated. mdpi.com

Research on titanium-incorporated diamond-like carbon (Ti-DLC) coatings modified with PFDP illustrates the application of this method. mdpi.com Contact angles were measured using water, diiodomethane, and glycerine to calculate the SFE components. The modification with PFDP resulted in a significant decrease in the total surface free energy, primarily driven by a reduction in the polar component, indicating the creation of a non-polar, low-energy surface. mdpi.com

A similar study was conducted on a Ti-6Al-4V alloy modified with PFDP. mdpi.com The vOCG method was again used to calculate the SFE, confirming that the PFDP self-assembled monolayer (SAM) effectively lowered the surface energy, which is a critical factor for applications in micro-and nanoelectromechanical systems (MEMS/NEMS). researchgate.net

The table below summarizes representative findings from the application of the Van Oss–Chaudhury–Good method to PFDP-modified substrates.

Table 1: Surface Free Energy Components of PFDP-Modified Surfaces via the Van Oss–Chaudhury–Good Method

| Substrate | Probe Liquid | Contact Angle (θ) | γLW (mN/m) | γAB (mN/m) | γ+ (mN/m) | γ- (mN/m) | γTOT (mN/m) | Source |

|---|---|---|---|---|---|---|---|---|

| Ti-DLC with 9.4 at.% Ti | Water | 105.1° | 16.3 | 0.6 | 0.1 | 2.1 | 16.9 | mdpi.com |

| Glycerine | 94.7° | |||||||

| Diiodomethane | 85.2° | |||||||

| Ti-6Al-4V Alloy | Water | 109.9° | 14.0 | 0.9 | 0.2 | 4.4 | 14.9 | mdpi.comresearchgate.net |

| Glycerine | 101.5° | |||||||

| Diiodomethane | 81.1° |

Zisman Plot Method

The Zisman plot is an empirical method used to determine the critical surface tension (γc) of a solid. tau.ac.ilwikipedia.org The critical surface tension is defined as the surface tension of a hypothetical liquid that would just completely wet the solid surface, exhibiting a contact angle of zero degrees. naturesraincoats.com This value is a practical measure of the surface's wettability and is characteristic of the solid's surface energy. wikipedia.org

The method involves measuring the contact angles (θ) of a series of homologous, non-polar liquids (e.g., n-alkanes) with known, progressively decreasing surface tensions on the PFDP-modified surface. tau.ac.ilresearchgate.net A graph of the cosine of the contact angle (cos θ) is then plotted against the surface tension (γL) of the liquids. wikipedia.org The data points typically form a straight line, which is extrapolated to cos θ = 1 (where θ = 0°). The corresponding surface tension value on the x-axis is the critical surface tension (γc) of the surface. tau.ac.ilnaturesraincoats.com

Studies on PFDP self-assembled monolayers on aluminum-silicon (Al/Si) substrates have utilized the Zisman plot to quantify their remarkably low surface energy. researchgate.net By measuring the contact angles of four n-alkane liquids, the critical surface tension for the PFDP-modified surface was determined. researchgate.net

The table below presents research findings using the Zisman plot method.

Table 2: Critical Surface Tension of a PFDP-Modified Surface via the Zisman Plot Method

| Substrate | Modifying Agent | Critical Surface Tension (γc) (mN/m) | Source |

|---|---|---|---|

| Al/Si | This compound (PFDP) | ~11 | researchgate.net |

| Al/Si | Decylphosphonic acid (DP) | ~21 | researchgate.net |

| Al/Si | Octadecylphosphonic acid (ODP) | ~20 | researchgate.net |

The extremely low value of ~11 mN/m for the PFDP-modified surface, compared to its alkylphosphonic acid counterparts, highlights the significant effect of the terminal perfluorinated groups in creating a highly repellent, low-energy interface. researchgate.net

Engineering of Perfluorodecylphosphonic Acid Functionalized Surfaces and Applications

Design and Fabrication of Superhydrophobic and Oleophobic Surfaces

The creation of surfaces that repel both water (superhydrophobic) and oil (oleophobic) is a key area of research for PFDPA applications. This is achieved through the careful combination of surface chemistry and physical structure.

Integration with Nanostructured Substrates (e.g., TiO2 Nanotube Arrays)

To achieve superhydrophobicity and oleophobicity, PFDPA is often integrated with nanostructured substrates. A prime example is the use of titanium dioxide (TiO2) nanotube arrays (TNTAs). mdpi.comresearchgate.netrsc.orgnih.gov These arrays, created through processes like electrochemical anodization of titanium foil, provide a high-aspect-ratio, porous structure. mdpi.comnih.govscispace.commdpi.com

When PFDPA molecules are applied to these nanostructures, they form a conformal self-assembled monolayer. mdpi.comresearchgate.netnih.gov The phosphonic acid head of the PFDPA molecule has a strong affinity for and forms a robust covalent bond with the metal oxide surface of the TiO2 nanotubes. mdpi.comnih.gov The long, fluorinated tail of the PFDPA molecule then extends outwards, creating a low-energy surface.

This combination of a nanostructured surface with the low surface energy of the PFDPA coating leads to a "fakir" or Cassie-Baxter wetting state. mdpi.comrsc.org In this state, liquid droplets are suspended on the tips of the nanostructures, trapping air in the pockets below. mdpi.com This composite interface minimizes the contact area between the liquid and the solid surface, resulting in extremely high contact angles and low contact angle hysteresis, which are the defining characteristics of superhydrophobic and, in some cases, oleophobic surfaces. mdpi.comnih.gov For instance, PFDPA-functionalized TNTAs have exhibited water contact angles as high as 168° with a contact angle hysteresis of only 0.8°. mdpi.comnih.gov

Optimization of Surface Roughness and Low Surface Energy Combination

The effectiveness of a superhydrophobic or oleophobic surface is a synergistic effect of its chemical composition and physical topography. The low surface energy is provided by the terminal perfluoroalkyl chains (–CF2 and –CF3 groups) of the PFDPA molecules. mdpi.comuni-lj.si The fluorinated nature of these chains is critical for achieving repellency to both polar (like water) and non-polar (like oil) liquids. rsc.orguni-lj.si

Surface roughness plays an equally important role. The nanostructured substrates, such as TiO2 nanotube arrays or even roughened aluminum surfaces, create a hierarchical texture that enhances the repellent properties. mdpi.comosti.govresearchgate.net The increased roughness amplifies the hydrophobicity endowed by the low surface energy coating. mdpi.comsemanticscholar.org However, the relationship is not always straightforward. For instance, some studies have shown that PFDPA modification can slightly increase the surface roughness of a substrate, which in turn contributes to higher contact angles. mdpi.com The optimization of these two factors—low surface energy and tailored surface roughness—is crucial for fabricating highly effective repellent surfaces. scirp.org

Durability and Resilience of Superhydrophobic Coatings against Mechanical and Chemical Stressors

A significant challenge for the practical application of superhydrophobic surfaces is their durability. PFDPA-functionalized coatings have shown promising resilience against various stressors. The strong covalent bond between the phosphonic acid group and the metal oxide substrate provides a robust anchor for the self-assembled monolayer, contributing to its chemical stability. mdpi.comnih.gov

Studies have demonstrated that PFDPA-coated TiO2 nanotube arrays can withstand harsh conditions, including:

Cavitation: The surfaces have shown resilience against intense cavitation induced by ultrasonication. mdpi.comnih.gov

Mechanical Abrasion: They have maintained their superhydrophobic properties after abrasion tests. mdpi.comnih.gov

Water-Jet Impact: The coatings have proven to be resilient against the impact of water jets. mdpi.comnih.gov

Chemical Exposure: PFDPA-functionalized surfaces have shown stability when exposed to saline water, indicating good corrosion resistance. mdpi.comnih.gov They have also been found to be resilient to exposure to liquids like water and ethylene (B1197577) glycol under static fluid pressure. ualberta.ca

This durability is a key advantage, suggesting the potential for these materials to be used in demanding real-world applications. mdpi.com

Modifications for Enhanced Tribological Performance

Tribology is the science of interacting surfaces in relative motion, encompassing the study of friction, wear, and lubrication. PFDPA functionalization has been shown to significantly improve the tribological properties of various surfaces, which is particularly important for the performance of micro/nanoelectromechanical systems (MEMS/NEMS). mdpi.comresearchgate.netresearchgate.net

Reduction of Friction Coefficients and Adhesion Forces at Interfaces

Self-assembled monolayers of PFDPA can dramatically reduce friction and adhesion at the nanoscale and microscale. osti.govmdpi.com The low surface energy of the fluorinated tails minimizes intermolecular forces between the functionalized surface and a contacting body. mdpi.com This leads to a significant reduction in the coefficient of friction. osti.govmdpi.comresearchgate.netresearchgate.net

For example, on a Ti-6Al-4V alloy surface, a PFDPA monolayer reduced the coefficient of friction by approximately 17.4% at the microscale compared to the unmodified surface. mdpi.com Similarly, on aluminum substrates, PFDPA-modified surfaces exhibited the lowest adhesion and coefficient of friction values among the tested coatings. osti.govresearchgate.net This reduction in friction is also linked to the hydrophobicity of the surface, which prevents the formation of capillary bridges from ambient moisture that can increase adhesion and friction. mdpi.com

The table below summarizes the effect of PFDPA modification on the tribological properties of a Ti-6Al-4V surface.

| Surface | Coefficient of Friction (Microscale) | Adhesion Force (Nanoscale) |

| Unmodified Ti-6Al-4V | ~0.55 | High |

| Ti-6Al-4V/PFDPA | ~0.45 | Low |

Improvement of Wear Resistance in Micro/Nanosystems

In addition to reducing friction and adhesion, PFDPA coatings can also enhance the wear resistance of surfaces, a critical factor for the longevity of micro and nanosystems. mdpi.com The low friction and adhesion provided by the PFDPA monolayer reduce the shear forces experienced at the interface during sliding contact, thereby minimizing wear. mdpi.com

Studies have shown that surfaces coated with PFDPA exhibit a smaller wear track depth and diameter after tribological testing compared to uncoated surfaces. mdpi.com This improved wear resistance is attributed to the stable and well-ordered nature of the PFDPA self-assembled monolayer, which acts as a protective barrier. mdpi.com The combination of reduced friction, low adhesion, and improved wear resistance makes PFDPA a promising surface modification for enhancing the reliability and performance of MEMS and NEMS devices. mdpi.com

Surface Protection through Corrosion Inhibition

Perfluorodecylphosphonic acid (PFDA) has demonstrated significant potential in protecting various metallic surfaces from corrosion. This is primarily achieved through the formation of a dense, well-ordered self-assembled monolayer (SAM) that acts as a physical barrier, isolating the metal from corrosive environments.

Formation of Passive Barrier Layers on Metallic Substrates (e.g., Aluminum, Copper, Stainless Steel)

PFDA molecules readily form self-assembled monolayers on a variety of metal oxide surfaces, including those of aluminum, copper, and stainless steel. mdpi.comresearchgate.net The phosphonic acid headgroup exhibits a strong affinity for and chemically bonds with the native oxide layer present on these metals. mdpi.comresearchgate.net This chemisorption process, involving the dissociation of a proton from the phosphonic acid to form a phosphonate (B1237965) species, facilitates the creation of a spontaneously organized and oriented thin film. researchgate.net

On aluminum, PFDA SAMs create a highly hydrophobic surface, with water contact angles exceeding 130 degrees. researchgate.net These films have been shown to be effective in inhibiting both general and pitting corrosion on mild steel, although they are reported to be less active in preventing uniform corrosion on aluminum. mdpi.com Research has also explored the formation of PFDA SAMs on copper, confirming the presence of a protective layer. researchgate.net For stainless steel, phosphonic acids are known to form stable SAMs, a capability that extends to other metals like titanium and zirconium. mdpi.com The formation of these dense and well-ordered layers is crucial for their protective function. mdpi.com

Table 1: Water Contact Angles on Metal Surfaces Modified with Phosphonic Acid SAMs

| Metal Substrate | Modifying Agent | Water Contact Angle (°) | Reference |

| Aluminum (Al/Si) | This compound (PFDA) | > 130 | researchgate.net |

| Aluminum (Al/Si) | Decylphosphonic acid (DPA) | > 125 | researchgate.net |

| Aluminum (Al/Si) | Octadecylphosphonic acid (ODPA) | > 125 | researchgate.net |

| Titanium Alloy (Ti-6Al-4V) | This compound (PFDA) | Not specified, but improved hydrophobicity | mdpi.com |

Mechanisms of Corrosion Protection by this compound SAMs

The primary mechanism by which PFDA SAMs protect against corrosion is by forming a compact and robust barrier that hinders the penetration of corrosive species, such as water and ions, to the metal surface. mdpi.comresearchgate.net The fluorinated alkyl chain of the PFDA molecule contributes to the formation of a low-energy, hydrophobic surface that repels water. mdpi.com

The protection mechanism can be categorized as follows:

Barrier Formation: The densely packed and well-ordered structure of the SAM acts as a physical shield. mdpi.comresearchgate.net

Anodic Inhibition: Studies on similar phosphonic acid SAMs on carbon steel have shown that they act as anodic inhibitors, meaning they primarily slow down the anodic (metal dissolution) reaction in the corrosion process. researchgate.net

Charge Repulsion: It has been suggested that for some carboxyphosphonic acids, the protective effect may also involve charge repulsion between the layer and corrosive anions like chloride. mdpi.com

The effectiveness of the corrosion inhibition is often dependent on the quality and density of the SAM, which can be influenced by factors such as the layer formation time. researchgate.net

Stability of Phosphonate-Metal Oxide Bonds in Corrosive Environments

The bond between the phosphonate headgroup and the metal oxide surface is a key factor in the stability and long-term performance of the protective layer in corrosive conditions. Phosphonic acids are known to form strong covalent bonds with metal oxides, resulting in chemically stable and ordered monolayers. mdpi.com This strong chemisorption is a significant advantage over other types of SAMs, such as those based on thiols, which can be less stable. mdpi.comepfl.ch

Research has shown that phosphonate monolayers are robust. mdpi.com For instance, self-assembled films of certain phosphonic acids on bronze have demonstrated good stability, and in some cases, their protective properties even improved after prolonged exposure to acid rain. mdpi.com While the stability of PFDA on various metals in different corrosive media is an area of ongoing research, the inherent strength of the phosphonate-metal oxide bond suggests a high degree of resilience. mdpi.comresearchgate.net

Integration in Micro- and Nanoelectronic Devices and Systems

The unique properties of this compound make it a valuable material for the surface modification of components in micro- and nanoelectronic devices, enhancing their performance and reliability.

Gate Dielectrics in Organic Thin-Film Transistors (OTFTs)

In the realm of organic electronics, PFDA and similar fluoroalkylphosphonic acids are utilized in the fabrication of hybrid gate dielectrics for organic thin-film transistors (OTFTs). acs.org A common approach involves creating an ultrathin gate dielectric by combining a thin metal oxide layer, such as aluminum oxide (AlOx), with a self-assembled monolayer of a phosphonic acid. acs.orgmpg.de

This hybrid structure offers several advantages:

Low-Voltage Operation: The extremely thin nature of the dielectric allows for a large gate capacitance, which in turn enables the transistor to operate at low voltages (around 1 to 3 volts). mpg.de

Reduced Gate Leakage: The high quality of the SAM helps to minimize leakage currents, a critical factor for the efficiency of the transistor. acs.orgmpg.de

Improved Performance: The choice of the phosphonic acid SAM can influence the morphology of the organic semiconductor layer deposited on top of it, which has a direct impact on the transistor's carrier mobility and on/off current ratio. acs.org Research has shown that the chain length of the fluoroalkylphosphonic acid molecule plays a crucial role, with medium-chain-length molecules sometimes yielding the best transistor performance. acs.org

Table 2: Properties of Hybrid Oxide/SAM Gate Dielectrics

| Property | Value | Reference |

| Total Thickness | ~6 to 8 nm | mpg.de |

| Gate Capacitance per Unit Area | ~600 to 800 nF/cm² | mpg.de |

| Leakage Current Density | < 10⁻⁵ A/cm² at ~5 MV/cm | mpg.de |

Surface Modification for Microelectromechanical Systems (MEMS) and Nanoelectromechanical Systems (NEMS)

The application of PFDA and other phosphonic acids extends to the surface modification of materials used in MEMS and NEMS. mdpi.com These microscopic and nanoscopic devices often have moving parts that are susceptible to adhesion and friction, which can lead to device failure. Modifying the surfaces with phosphonic acid SAMs can impart desirable properties:

Reduced Adhesion and Friction: The formation of a well-ordered, low-energy surface significantly reduces the forces of adhesion and friction between components. mdpi.com

Hydrophobicity: The hydrophobic nature of the PFDA-modified surface can prevent stiction caused by capillary forces from condensed water vapor. mdpi.commdpi.com

Wear Resistance: The robust nature of the phosphonate-metal oxide bond contributes to the durability of the coating, making it resistant to wear. mdpi.com

Corrosion Resistance: The anti-corrosion properties of phosphonic acid SAMs are also beneficial for protecting the metallic components of MEMS and NEMS from environmental degradation. mdpi.com

Studies on Ti-6Al-4V, a common alloy in such applications, have shown that modification with PFDA leads to more stable and well-ordered layers with lower coefficients of friction, adhesion, and wear rates compared to other surface modifiers. mdpi.com These properties are crucial for enhancing the reliability and lifespan of MEMS and NEMS devices.

Functional Coatings for Sensors and Biosensors

The performance of modern sensors and biosensors is critically dependent on the precise engineering of their surfaces. Functional coatings are applied to sensor substrates to modulate their surface properties, such as wettability, and to provide stable anchoring points for receptor molecules. This compound (PFDPA) is a key compound in the development of these functional coatings. Its utility stems from its bifunctional nature: a phosphonic acid headgroup that forms strong, covalent bonds with metal oxide surfaces, and a perfluorinated alkyl tail that imparts low surface energy and hydrophobicity. mdpi.com